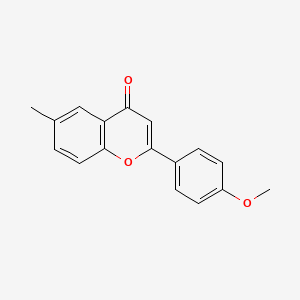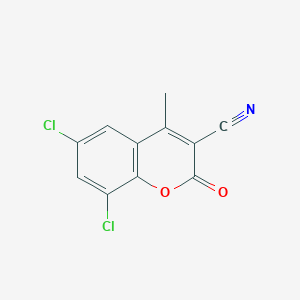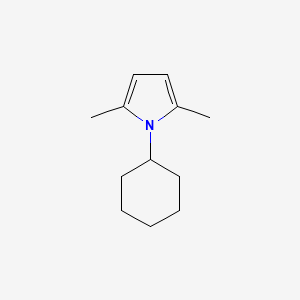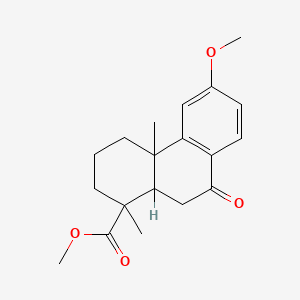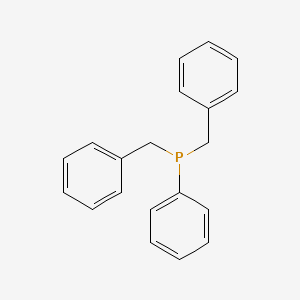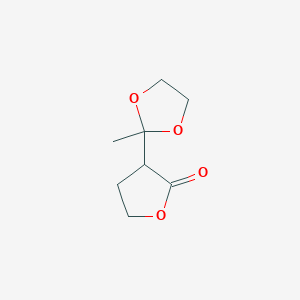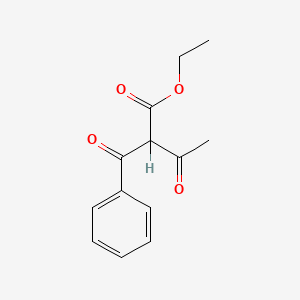
ethyl 2-benzoyl-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-benzoyl-3-oxobutanoate is an organic compound with the molecular formula C13H16O3. It is a versatile intermediate used in various chemical syntheses, particularly in the production of pharmaceuticals and agrochemicals. The compound is known for its aromatic ester structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: ethyl 2-benzoyl-3-oxobutanoate can be synthesized through the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically involves refluxing the mixture in a suitable solvent like benzene for several hours . Another method involves the reaction of benzyl chloride with hot sodium acetoacetate .
Industrial Production Methods: In industrial settings, the production of ethyl 2-benzoylacetoacetate often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions: ethyl 2-benzoyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoylacetone, while reduction can produce ethyl 2-hydroxy-3-phenylpropanoate.
Scientific Research Applications
ethyl 2-benzoyl-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and aromatic compounds.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.
Industry: this compound is used in the production of agrochemicals, dyes, and fragrances.
Mechanism of Action
The mechanism of action of ethyl 2-benzoylacetoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
- Ethyl benzoylacetate
- Ethyl 2-acetyl-3-phenylpropionate
- Ethyl α-acetylhydrocinnamate
Comparison: ethyl 2-benzoyl-3-oxobutanoate is unique due to its specific ester structure, which imparts distinct reactivity and stability compared to similar compounds. For instance, ethyl benzoylacetate has a simpler structure and different reactivity profile, making it suitable for different applications .
This compound stands out for its versatility and wide range of applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
569-37-9 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 2-benzoyl-3-oxobutanoate |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)11(9(2)14)12(15)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
InChI Key |
CMJWTVYVMCEPGG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
569-37-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


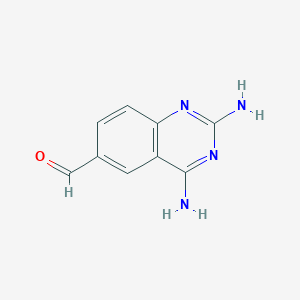
![2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one](/img/structure/B1620269.png)
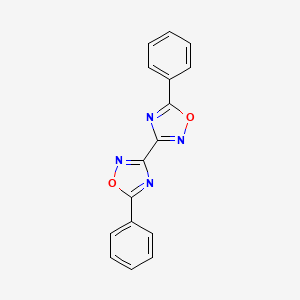
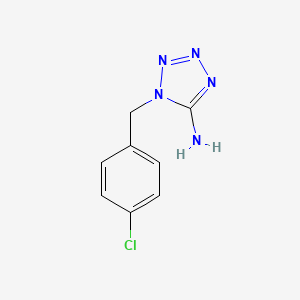
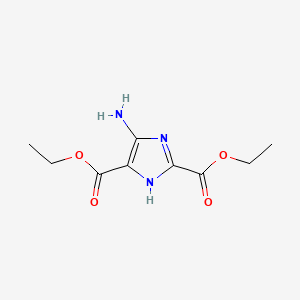
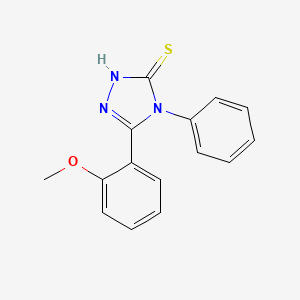
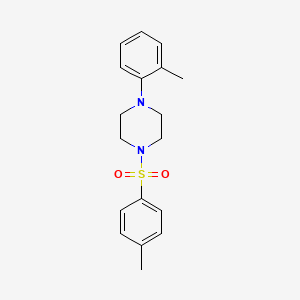
![2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B1620279.png)
